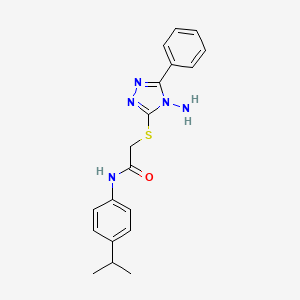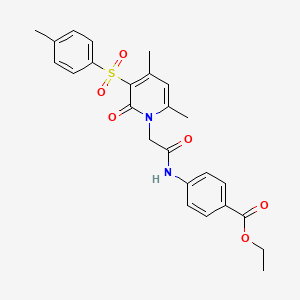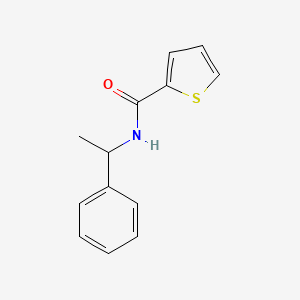
methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a tetrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
科学的研究の応用
1. Crystallography and Isomer Formation
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate is a significant product in the reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, showcasing its role in crystallography and isomer formation (Lee, Ryu, & Lee, 2017).
2. Synthesis and Characterization
In the field of synthesis and characterization, derivatives of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate have been extensively studied. For instance, 2-methyl-5-(tetrazol-1-yl)tetrazole, a derivative, has been characterized through various spectroscopic methods and its potential as an energetic material in different applications has been evaluated (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
3. Chemical Reactions and Synthons
Methyl 2-[(trimethylsilyl)methyl]-2H-tetrazoles' reaction with various alkyl halides and carbonates leads to the formation of useful synthons of modified tetrazoles, highlighting the compound's significance in creating building blocks for chemical synthesis (Umemoto, Onaka, Miki, Nakamura, & Maegawa, 2014).
4. Novel Synthesis Applications
The compound has been utilized in novel synthesis processes, such as the creation of 4-(5-substituted amino methyl)- 1H -tetrazol-1-yl)benzonitriles, indicating its versatility in synthesizing biologically potent tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).
5. Complexation with Metals
Palladium(II) water-soluble complexes were synthesized using tetrazolylacetic acids and their esters, demonstrating the compound's potential in the field of metal complexation and characterization (Protas, Popova, Suslonov, & Trifonov, 2017).
作用機序
Target of Action
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, as a derivative of tetrazole, is known to interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction results in a wide range of biological properties, making it a promising drug in pharmaceutical chemistry .
Mode of Action
The mode of action of this compound involves its reaction with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It also undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Biochemical Pathways
It’s known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that this compound may influence pathways involving carboxylic acids.
Pharmacokinetics
Tetrazole derivatives are known to boost lipophilicity and enhance bioavailability . This suggests that this compound may have good bioavailability.
Result of Action
It’s known that tetrazole derivatives can result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, it’s known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction . Therefore, the stability and efficacy of this compound may be influenced by environmental conditions such as temperature and physical stress.
特性
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


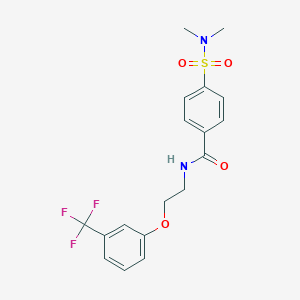
![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)
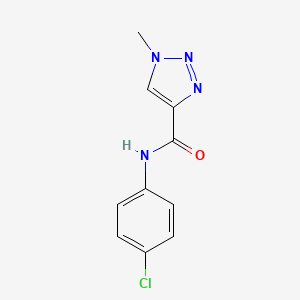


![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)
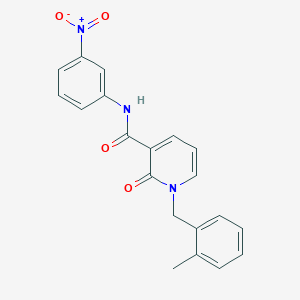

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
